O-methyl phenylphosphonochloridothioate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
O-methyl phenylphosphonochloridothioate: is an organophosphorus compound with the molecular formula C7H8ClOPS and a molecular weight of 206.63 g/mol . It is known for its role as an intermediate in the synthesis of various organophosphorus pesticides. The compound is characterized by its chloro-methoxy-phenyl-sulfanylidene-λ5-phosphane structure .
Preparation Methods
Synthetic Routes and Reaction Conditions: O-methyl phenylphosphonochloridothioate can be synthesized through the reaction of phenylphosphonochloridothioic acid with methanol under controlled conditions . The reaction typically involves the use of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction .
Industrial Production Methods: Industrial production of this compound involves similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques .
Chemical Reactions Analysis
Types of Reactions: O-methyl phenylphosphonochloridothioate undergoes various chemical reactions, including:
Substitution Reactions: It can react with nucleophiles, leading to the substitution of the chlorine atom.
Oxidation Reactions: The compound can be oxidized to form corresponding oxides.
Common Reagents and Conditions:
Nucleophiles: Such as amines and alcohols for substitution reactions.
Oxidizing Agents: Such as hydrogen peroxide for oxidation reactions.
Major Products Formed:
Substitution Products: Depending on the nucleophile used, various substituted phosphonates can be formed.
Oxidation Products: Oxidation typically yields phosphonic acids or their derivatives.
Scientific Research Applications
O-methyl phenylphosphonochloridothioate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of organophosphorus compounds.
Biology: Studied for its potential effects on endocrine disruption.
Medicine: Investigated for its role in the synthesis of bioactive molecules.
Industry: Utilized in the production of pesticides and other agrochemicals.
Mechanism of Action
The mechanism of action of O-methyl phenylphosphonochloridothioate involves its interaction with biological molecules, leading to the inhibition of specific enzymes. The compound targets molecular pathways involved in enzyme inhibition , particularly those related to acetylcholinesterase . This inhibition disrupts normal cellular functions, leading to the observed biological effects.
Comparison with Similar Compounds
Phenylphosphonochloridothioic Acid: A precursor in the synthesis of O-methyl phenylphosphonochloridothioate.
Leptophos: An organophosphorus pesticide synthesized using this compound as an intermediate.
Uniqueness: this compound is unique due to its specific structure, which allows it to act as a versatile intermediate in the synthesis of various organophosphorus compounds. Its ability to undergo multiple types of chemical reactions makes it valuable in both research and industrial applications.
Properties
CAS No. |
20147-96-0 |
---|---|
Molecular Formula |
C7H8ClOPS |
Molecular Weight |
206.63 g/mol |
IUPAC Name |
chloro-methoxy-phenyl-sulfanylidene-λ5-phosphane |
InChI |
InChI=1S/C7H8ClOPS/c1-9-10(8,11)7-5-3-2-4-6-7/h2-6H,1H3 |
InChI Key |
DZPVWEMBFWDXOW-UHFFFAOYSA-N |
Canonical SMILES |
COP(=S)(C1=CC=CC=C1)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.